
1-(2,4-diclorofenil)pirrolidin-3-amina
Descripción general
Descripción
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La pirrolidina es un anillo de cinco miembros ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio del farmacóforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Actividad biológica
Las pirrolidin-2-onas se han utilizado en la síntesis de varios alcaloides . Los derivados de 1,3-dihidro-2H-pirrol-2-ona (pirrolona) exhiben diversas actividades biológicas como antiinflamatoria, analgésica, antibacteriana, cardiotóxica, antimicobacteriana, antidepresiva, antiviral, antitumoral y otras actividades .
Actividad antimicrobiana
El sistema acuoso Lutrol® F127 que comprende N-metilpirrolidin-2-ona (NMP) mostró efecto antimicrobiano contra S. aureus, E. coli y C. albicans de forma dependiente de la dosis con respecto a NMP .
Actividad anticancerígena
Los ácidos 2-[1,3-difenil-1H-pirazol-4-il]-5-oxopirrolidina-3-carboxílicos que contienen una porción de bencenosulfonamida exhibieron una actividad anticancerígena similar o mejor .
Actividad antiinflamatoria
Los derivados de pirrolona han mostrado una significativa actividad antiinflamatoria .
Actividad antidepresiva
También se ha encontrado que los derivados de pirrolona exhiben actividad antidepresiva .
Mecanismo De Acción
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially apply to “1-(2,4-Dichlorophenyl)pyrrolidin-3-amine”, but without specific studies, it’s hard to say for certain.
Análisis Bioquímico
Biochemical Properties
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with selective androgen receptor modulators (SARMs) and other receptor proteins, influencing their activity and binding affinity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target biomolecule.
Cellular Effects
The effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it has been shown to impact the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux through these pathways. Additionally, it can affect the expression of genes related to cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . The compound’s binding to target proteins often involves the formation of stable complexes, which can lead to changes in the protein’s conformation and activity. These interactions can result in the modulation of downstream signaling pathways and alterations in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects.
Metabolic Pathways
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Enzymes such as cytochrome P450s may play a role in the biotransformation of the compound, leading to the formation of metabolites with different biological activities.
Transport and Distribution
Within cells and tissues, 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution is also dependent on its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with target biomolecules and the resulting biological effects. For example, localization to the nucleus may influence gene expression, while localization to the mitochondria may affect cellular energy metabolism.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKHNMBLUOWWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B1526329.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
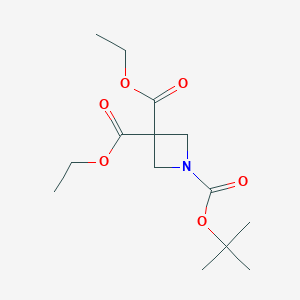
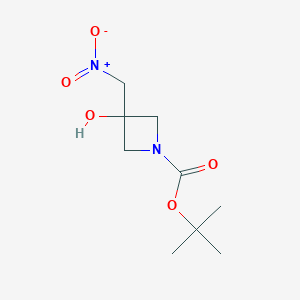

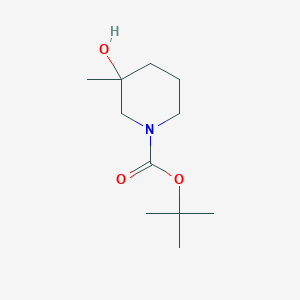
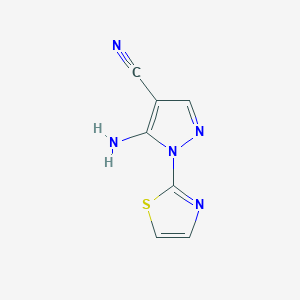
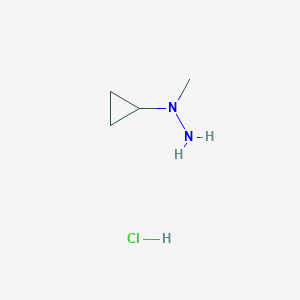
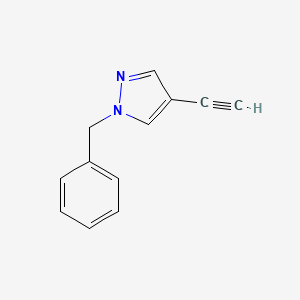

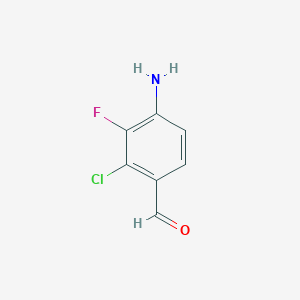
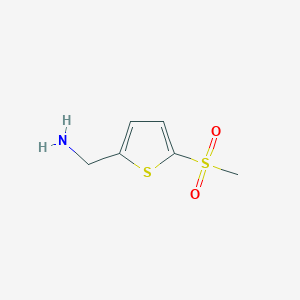
![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
